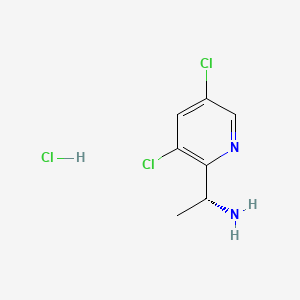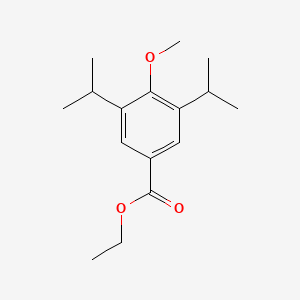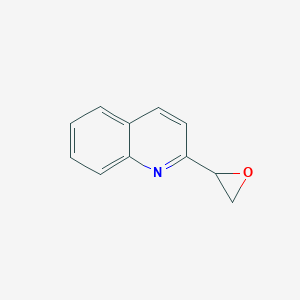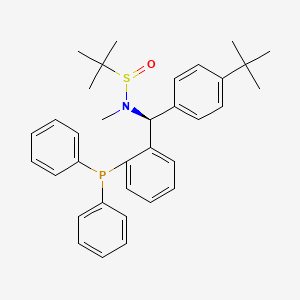
3-Amino-4-sulfanylbenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-sulfanylbenzene-1-sulfonic acid is an organic compound with the molecular formula C6H7NO3S2 and a molecular weight of 205.25 g/mol . It is characterized by the presence of an amino group (-NH2), a sulfanyl group (-SH), and a sulfonic acid group (-SO3H) attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-sulfanylbenzene-1-sulfonic acid typically involves the sulfonation of aniline derivatives followed by the introduction of the sulfanyl group. One common method involves the reaction of 3-nitroaniline with sulfuric acid to form 3-nitrobenzenesulfonic acid, which is then reduced to 3-aminobenzenesulfonic acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction conditions typically include elevated temperatures and the use of catalysts to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-sulfanylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted benzene compounds .
Aplicaciones Científicas De Investigación
3-Amino-4-sulfanylbenzene-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of 3-Amino-4-sulfanylbenzene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, protein function, and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzenesulfonic acid: Similar structure but lacks the sulfanyl group.
3-Aminobenzenesulfonic acid: Similar structure but lacks the sulfanyl group.
4-Sulfanylbenzenesulfonic acid: Similar structure but lacks the amino group.
Uniqueness
3-Amino-4-sulfanylbenzene-1-sulfonic acid is unique due to the presence of both the amino and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical reactions and applications compared to its similar compounds .
Propiedades
Número CAS |
81483-21-8 |
|---|---|
Fórmula molecular |
C6H7NO3S2 |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
3-amino-4-sulfanylbenzenesulfonic acid |
InChI |
InChI=1S/C6H7NO3S2/c7-5-3-4(12(8,9)10)1-2-6(5)11/h1-3,11H,7H2,(H,8,9,10) |
Clave InChI |
OQOSNFWADUEBEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)O)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylicacid](/img/structure/B13645362.png)










